molecular formula C25H25N3OS B11444225 2-Methyl-1-(3-methylphenyl)-4-{7-methylthieno[2,3-B]quinoline-2-carbonyl}piperazine

2-Methyl-1-(3-methylphenyl)-4-{7-methylthieno[2,3-B]quinoline-2-carbonyl}piperazine

Cat. No.: B11444225
M. Wt: 415.6 g/mol
InChI Key: RXKRRSUEEGOOPV-UHFFFAOYSA-N
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Description

Antitubercular agent-40 is a compound used in the treatment of tuberculosis, a contagious disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a class of drugs known as antitubercular agents, which work by inhibiting the growth and proliferation of the tuberculosis-causing bacteria. Tuberculosis primarily affects the lungs but can also impact other organs and tissues in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antitubercular agent-40 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of arylcarboxamide derivatives, which are synthesized through a series of reactions involving aryl halides and amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the reactions .

Industrial Production Methods

Industrial production of antitubercular agent-40 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Antitubercular agent-40 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of antitubercular agent-40 include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxyl derivatives, while reduction reactions may produce reduced amines or alcohols .

Scientific Research Applications

Antitubercular agent-40 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of arylcarboxamide derivatives.

    Biology: Employed in research on the mechanisms of bacterial resistance and the development of new antibacterial agents.

    Medicine: Investigated for its potential use in combination therapies for treating multidrug-resistant tuberculosis.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to antitubercular agent-40 include:

Uniqueness

Antitubercular agent-40 is unique in its specific targeting of arabinosyltransferase, which is not a common target for other antitubercular drugs. This specificity may contribute to its effectiveness against drug-resistant strains of Mycobacterium tuberculosis .

Properties

Molecular Formula

C25H25N3OS

Molecular Weight

415.6 g/mol

IUPAC Name

[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-(7-methylthieno[2,3-b]quinolin-2-yl)methanone

InChI

InChI=1S/C25H25N3OS/c1-16-5-4-6-21(11-16)28-10-9-27(15-18(28)3)25(29)23-14-20-13-19-8-7-17(2)12-22(19)26-24(20)30-23/h4-8,11-14,18H,9-10,15H2,1-3H3

InChI Key

RXKRRSUEEGOOPV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(S3)N=C5C=C(C=CC5=C4)C

Origin of Product

United States

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